molecular formula C8H15NO2 B13626056 5-Ethylpiperidine-3-carboxylic acid

5-Ethylpiperidine-3-carboxylic acid

Cat. No.: B13626056
M. Wt: 157.21 g/mol
InChI Key: SEQUQHCLXNUYHP-UHFFFAOYSA-N
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Description

5-Ethylpiperidine-3-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids . This compound is characterized by an ethyl group attached to the piperidine ring at the 5th position and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with a suitable dicarboxylic acid derivative can lead to the formation of the piperidine ring, followed by further functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group transformations, often employing catalysts and specific reagents to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include piperidone derivatives, alcohols, and various substituted piperidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Ethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-ethylpiperidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

SEQUQHCLXNUYHP-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CNC1)C(=O)O

Origin of Product

United States

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